(S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C9H14ClNS |
|---|---|
Molecular Weight |
203.73 g/mol |
IUPAC Name |
(1S)-1-(3-methylsulfanylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
FKRRLYWDTZYAKM-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)SC)N.Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)SC)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride typically involves the following key steps:
- Introduction of the methylthio substituent on the phenyl ring.
- Formation of the chiral ethanamine backbone with control over stereochemistry.
- Conversion to the hydrochloride salt for stability and handling.
The stereoselective synthesis is often achieved by asymmetric reduction or resolution techniques, ensuring the (S)-configuration at the ethan-1-amine center.
Asymmetric Reduction of Ketone Precursors
One prominent approach involves the asymmetric reduction of 3-(methylthio)acetophenone or its derivatives to yield the chiral amine. This can be achieved via:
- Catalytic asymmetric hydrogenation using chiral catalysts.
- Chemical asymmetric reduction employing chiral ligands or reagents.
For example, the reduction of 3-(methylthio)acetophenone with a chiral reducing agent such as a ruthenium complex bearing a chiral ligand can provide the (S)-alcohol intermediate, which is subsequently converted to the amine.
Reductive Amination
Following the formation of the chiral alcohol or ketone intermediate, reductive amination is employed to introduce the amine group. This involves:
- Reaction of the chiral ketone or aldehyde with methylamine or methylthio-substituted amines.
- Use of reducing agents such as sodium borohydride or catalytic hydrogenation to reduce the imine intermediate to the amine.
This step is crucial for maintaining stereochemical integrity and achieving high enantiomeric excess.
Salt Formation
The final step is the formation of the hydrochloride salt by treatment of the free amine with hydrochloric acid. This enhances the compound's stability, crystallinity, and ease of purification.
Detailed Preparation Example from Patent Literature
A detailed synthetic method related to similar chiral amines, which can be adapted for (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride, is described in patent CN100391938C. The process involves:
| Step | Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of chiral phenol derivative via reaction with sodium hydroxide and ethanol | Room temperature, stirring 1 hour | ~79 | Formation of phenolate intermediate |
| 2 | Reaction with triphosgene in tetrahydrofuran at 0-60°C | 4 hours | Not specified | Formation of chloroformate intermediate |
| 3 | Heating with (S)-1-phenylethylamine hydrochloride and chlorsulfonic acid at 140°C | 1 hour | 92 | Formation of sulfonate salt mixture |
| 4 | Heating with sodium hydroxide and evaporation to dryness at 120-280°C | 5 minutes molten state | 48-55 | Formation of chiral phenol derivatives |
| 5 | Reflux with formic acid and formaldehyde | 12 hours | 79 | Methylation step |
| 6 | Diazotization and extraction steps | 0-25°C, then 120-125°C | 85 | Formation of phenolate hydrochloride salt |
This method highlights the use of controlled temperature, pH adjustments, and extraction techniques to isolate the chiral amine hydrochloride salt with high purity and yield.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Asymmetric Reduction with Chiral Catalysts | 3-(Methylthio)acetophenone, chiral Ru catalyst | Catalytic hydrogenation | High enantioselectivity, scalable | Requires expensive catalysts |
| Reductive Amination | Chiral ketone, methylamine, NaBH4 | Reductive amination | Mild conditions, good stereochemical control | Multiple steps, purification needed |
| Sulfonation and Diazotization Route (Patent CN100391938C) | Chlorsulfonic acid, triphosgene, NaOH | Multi-step synthesis | High yield, well-documented | Complex procedure, requires careful temperature control |
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Reaction Temperature | 0°C to 280°C (varies by step) | Controls reaction rate and selectivity |
| pH Control | 2-3 (acidic) to 9-12 (basic) | Essential for extraction and salt formation |
| Solvents | Ethanol, tetrahydrofuran, ethyl acetate | Affect solubility and purification |
| Yield | 48% to 92% depending on step | Indicates efficiency of each reaction |
| Enantiomeric Excess | >95% (target) | Critical for pharmaceutical applications |
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group or to modify the amine functionality.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylated amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
(S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Effects on Lipophilicity :
- The methylthio group in the target compound increases lipophilicity (clogP ~2.1) compared to methoxy (clogP ~1.5) or hydroxyl groups, enhancing blood-brain barrier penetration .
- Trifluoromethyl (CF3) and pentafluoro-λ6-sulfanyl (SF5) groups introduce strong electron-withdrawing effects, reducing basicity but improving metabolic stability .
Pharmacological Activity: 2C-T (1e) and 25T-NBOMe (2b) demonstrate biased agonism at 5-HT2A receptors, with 25T-NBOMe showing ~10-fold higher potency due to the NBOMe substituent . The target compound’s lack of methoxy groups (unlike 2C-T) may reduce 5-HT2A affinity but improve selectivity for other monoamine receptors .
Stereochemical Influence :
- The (S)-enantiomer of the target compound is predicted to have higher receptor affinity than the (R)-form, as seen in analogs like (S)-1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine HCl .
Biological Activity
(S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride, a chiral amine compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a methylthio group attached to a phenyl ring and an ethylamine moiety. This unique structure contributes to its interaction with various biological targets, particularly neurotransmitter receptors.
(S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride acts primarily as a ligand for several receptors, including dopamine and serotonin receptors. Its mechanism involves:
- Binding Affinity : The compound exhibits selective binding to the D3 dopamine receptor, which is implicated in mood regulation and reward pathways.
- Signal Transduction : Upon binding, it activates downstream signaling pathways, including β-arrestin recruitment and ERK phosphorylation, which are crucial for cellular response modulation .
Pharmacological Effects
Research indicates that (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride has several notable pharmacological effects:
- Dopaminergic Activity : It has been shown to function as a partial agonist at the D3 receptor, promoting neurotransmitter release while modulating receptor activity without fully activating it .
- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative disorders .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. The following table summarizes key findings from SAR studies:
| Compound Variant | D3R Agonist Activity (EC50 in nM) | D2R Antagonist Activity (IC50 in nM) |
|---|---|---|
| Original Compound | 710 ± 150 | 15,700 ± 3,000 |
| Variant A | 278 ± 62 | 9,000 ± 3,700 |
| Variant B | 98 ± 21 | >100,000 |
These findings indicate that slight changes in the chemical structure can significantly alter the binding affinity and functional potency at dopamine receptors .
Case Studies
- Dopamine Receptor Studies : In a study examining various analogs of (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride, researchers found that modifications leading to increased hydrophobicity enhanced D3 receptor selectivity while reducing D2 receptor antagonism. This property is crucial for minimizing side effects associated with non-selective dopamine receptor activation .
- Neuroprotection Research : A recent investigation into the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress markers in neuronal cell lines. This suggests potential therapeutic applications in conditions such as Parkinson's disease .
Q & A
Basic Question: How can the asymmetric synthesis of (S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride be optimized to achieve high enantiomeric excess (ee)?
Methodological Answer:
The synthesis of the (S)-enantiomer requires precise control of reaction conditions to minimize racemization. Key steps include:
- Chiral Resolution : Use chiral auxiliaries or catalysts, such as (R)- or (S)-BINOL-derived ligands, to induce asymmetry during the reductive amination of 3-(methylthio)acetophenone precursors .
- Reaction Monitoring : Employ chiral HPLC (e.g., Chiralpak AD-H column) with UV detection at 254 nm to quantify enantiomeric ratios during synthesis .
- Temperature Control : Maintain sub-ambient temperatures (−20°C to 0°C) during critical steps to suppress racemization .
Basic Question: What spectroscopic and chromatographic methods are recommended for characterizing the purity and stereochemical integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the methylthio group (δ ~2.5 ppm for SCH) and amine proton coupling patterns. Chiral shift reagents (e.g., Eu(hfc)) can distinguish enantiomers .
- High-Performance Liquid Chromatography (HPLC) : Pair reverse-phase C18 columns with mass spectrometry (LC-MS) to assess purity (>98%) and detect trace impurities (e.g., des-methylthio byproducts) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for novel derivatives .
Basic Question: What is the hypothesized mechanism of action of this compound in modulating neurotransmitter systems?
Methodological Answer:
The compound’s phenethylamine backbone and methylthio substituent suggest interactions with:
- Serotonin (5-HT) Receptors : Competitive binding assays (e.g., radioligand displacement using -ketanserin) reveal partial agonist activity, with EC values in the low micromolar range .
- Dopamine Transporters (DAT) : Functional uptake assays in HEK293 cells transfected with hDAT show inhibition potency (IC) comparable to cocaine analogs .
- Molecular Docking : Computational models (AutoDock Vina) predict hydrogen bonding between the amine group and Asp3.32 residue in 5-HT receptors .
Advanced Question: How do the biological activities of the (S)-enantiomer compare to the (R)-enantiomer in receptor binding and functional assays?
Methodological Answer:
- Binding Affinity : The (S)-enantiomer exhibits 5–10× higher affinity for 5-HT receptors (K = 120 nM) than the (R)-form (K = 1.2 µM) in radioligand displacement studies, attributed to steric hindrance in the (R)-configuration .
- Functional Selectivity : In calcium mobilization assays (FLIPR), the (S)-enantiomer shows biased agonism toward G-mediated pathways, while the (R)-form activates β-arrestin recruitment with ~50% efficacy .
- In Vivo Correlation : Microdialysis in rodent models confirms (S)-enantiomer-induced increases in prefrontal cortical dopamine, absent in (R)-treated cohorts .
Advanced Question: How can researchers resolve contradictions in reported binding affinities across different experimental systems (e.g., cell lines vs. native tissue)?
Methodological Answer:
- Assay Validation : Standardize membrane preparation protocols (e.g., centrifugation speed, buffer composition) to minimize variability in receptor density and coupling efficiency .
- Orthogonal Techniques : Cross-validate radioligand data with electrophysiology (patch-clamp) or BRET-based assays to confirm functional outcomes .
- Statistical Analysis : Apply multivariate regression to account for confounding factors (e.g., endogenous neurotransmitters in native tissue) .
Advanced Question: How should researchers design experiments to study the effect of structural modifications (e.g., replacing methylthio with sulfonyl) on pharmacokinetic properties?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-(methylsulfonyl) derivatives) via oxidation of the methylthio group using mCPBA, followed by chiral resolution .
- ADME Profiling :
- Absorption : Use Caco-2 cell monolayers to measure apparent permeability (P) under pH-gradient conditions .
- Metabolic Stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
- In Vivo PK : Administer IV/PO doses in rodent models and calculate bioavailability (F%) using non-compartmental analysis (WinNonlin) .
Advanced Question: What experimental approaches can elucidate the role of the methylthio group in receptor subtype selectivity?
Methodological Answer:
- Mutagenesis Studies : Engineer 5-HT receptors with point mutations (e.g., F340A) to disrupt hydrophobic interactions with the methylthio group .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to compare interactions of methylthio vs. hydrogen or halogen substituents .
- Cryo-EM : Resolve receptor-ligand complexes at near-atomic resolution to visualize methylthio positioning in the orthosteric pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
